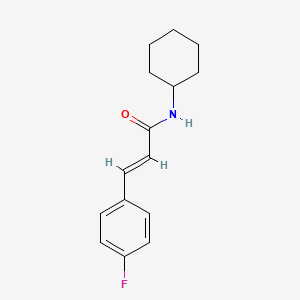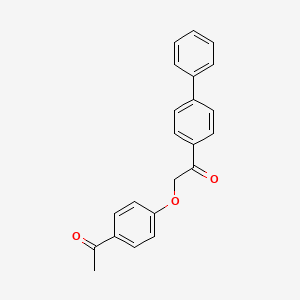
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the benzylamine family of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Mechanism of Action
The exact mechanism of action of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of HDACs, leading to changes in gene expression. In inflammation, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In infectious diseases, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of HDACs, and its anti-inflammatory and anti-microbial activities. However, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine. One potential area of research is the development of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine-based therapies for cancer and inflammation. Another potential area of research is the identification of the specific molecular targets of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine and the development of more potent and selective analogs. In addition, the use of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine as a tool compound for the study of HDACs and their role in gene expression regulation could lead to the development of new therapies for various diseases.
Synthesis Methods
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-pyridinylmethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the resulting product can be easily confirmed using analytical techniques such as HPLC or NMR.
Scientific Research Applications
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJARHRZUSPUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)